molecular formula C16H11NO3 B1417410 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one CAS No. 52281-05-7

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

Cat. No.: B1417410
CAS No.: 52281-05-7
M. Wt: 265.26 g/mol
InChI Key: DMOOPGGQWWPLSI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the convergence of two well-established areas of organic chemistry: coumarin derivatives and Schiff base synthesis. The foundational work on coumarins can be traced back to 1820 when H. A. Vogel first isolated the simplest member of this family from tonka beans, followed by the first synthetic preparation by W. M. Perkin in 1868. The historical significance of hydroxycoumarins, particularly 4-hydroxycoumarin, has been well-documented in the literature, with numerous synthesis methods developed over the past century utilizing simple phenol and 1-(2-hydroxyphenyl)ethanone or 2'-hydroxyacetophenone as starting materials.

The integration of Schiff base chemistry with coumarin structures represents a more recent development in medicinal chemistry research. Schiff bases, first described by Hugo Schiff, are characterized by their general structure with carbon-nitrogen double bonds and have been extensively investigated for their antimicrobial, antiviral, and anticancer activities. The specific compound this compound was developed through systematic efforts to combine the beneficial properties of both structural motifs, leading to enhanced biological activity profiles compared to either component alone.

The synthesis methodology for this compound typically involves condensation reactions between 4-hydroxycoumarin and aniline under controlled acidic conditions, representing an evolution of classical organic synthesis techniques adapted for modern pharmaceutical applications. This synthetic approach has been refined through various research initiatives aimed at optimizing yield and purity while maintaining the structural integrity essential for biological activity.

Classification within Coumarin-Schiff Base Derivatives

This compound occupies a distinctive position within the broader classification of coumarin-Schiff base derivatives. The compound exhibits the characteristic features of both chemical families, incorporating the benzopyran-2-one core structure typical of coumarins with the imine functionality characteristic of Schiff bases. This dual nature places it within a specialized subset of heterocyclic compounds that have gained prominence in pharmaceutical research due to their enhanced biological properties.

The structural analysis reveals that compounds of this type can exist in different tautomeric forms, specifically imine and enamine configurations. Research has demonstrated that Schiff bases derived from 3-acyl-4-hydroxycoumarins can stabilize in either form through intramolecular hydrogen bonding, although X-ray crystal structures and Nuclear Magnetic Resonance spectroscopy studies indicate a preference for the enamine isomer in certain derivatives. The specific (E)-configuration of the phenylimino group in this compound contributes to its unique chemical reactivity and biological properties.

Within the classification system of coumarin derivatives, this compound represents an advanced generation of hybrid molecules designed to maximize therapeutic potential. The incorporation of the phenylimino group at the 3-position of the hydroxycoumarin core creates a conjugated system that enhances the compound's ability to interact with biological targets. This structural arrangement distinguishes it from simpler coumarin derivatives and positions it among the more sophisticated examples of rationally designed pharmaceutical intermediates.

The compound's classification is further refined by its specific substituent pattern and stereochemical configuration. The presence of the hydroxyl group at the 4-position combined with the (E)-phenylimino substituent at the 3-position creates a unique molecular environment that influences both chemical reactivity and biological activity patterns.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry extends across multiple dimensions of pharmaceutical research and drug development. From a synthetic chemistry perspective, this compound serves as an important example of successful molecular hybridization, demonstrating how the combination of established pharmacophores can lead to enhanced biological activities. The synthesis of this compound has contributed to the advancement of condensation reaction methodologies and has provided insights into the formation of stable imine linkages under various reaction conditions.

In medicinal chemistry applications, the compound has demonstrated significant potential across multiple therapeutic areas. Research has shown that the unique structural arrangement contributes to anti-inflammatory, antimicrobial, and anticancer activities, making it a valuable lead compound for pharmaceutical development. The mechanism of action involves interaction with various molecular targets, including enzyme inhibition and interference with cellular processes critical to disease progression. These diverse biological activities have positioned the compound as a promising scaffold for the development of multi-target therapeutic agents.

The compound's significance is further enhanced by its role in structure-activity relationship studies. Researchers have utilized this molecule as a model system to understand how specific structural modifications influence biological activity, leading to the development of improved derivatives with enhanced potency and selectivity. The systematic investigation of this compound has contributed to the broader understanding of how coumarin-Schiff base hybrids interact with biological systems.

From a pharmaceutical chemistry standpoint, the compound represents an important advancement in the design of heterocyclic drugs. The combination of the coumarin core with the Schiff base functionality has created a versatile platform for medicinal chemistry optimization, allowing researchers to explore various modifications while maintaining the essential pharmacophoric elements. This flexibility has made the compound valuable for both academic research and industrial drug development programs.

Current Research Trends

Contemporary research involving this compound has focused on several key areas that reflect current priorities in pharmaceutical science and drug development. A significant trend involves the exploration of this compound as a potential treatment for neurodegenerative diseases, particularly Alzheimer's disease. Recent studies have investigated coumarin-Schiff base hybrids for their acetylcholinesterase inhibitory properties, with some derivatives showing promising results with inhibition concentration values comparable to established therapeutic agents.

Another prominent research direction involves the development of metal complexes incorporating this compound as a ligand. Studies have demonstrated that coordination with various metal ions can significantly enhance the biological activity of coumarin-Schiff base derivatives, leading to improved antimicrobial and anticancer properties. The formation of these metal complexes has opened new avenues for research into metallopharmaceuticals and has contributed to the understanding of how metal coordination affects drug-target interactions.

Current investigations have also emphasized the optimization of synthetic methodologies for producing this compound and related derivatives. Researchers have developed more efficient synthetic routes that minimize reaction times and improve yields while maintaining high purity standards. These advances have been particularly important for enabling larger-scale production and facilitating more extensive biological testing programs.

The application of computational chemistry and molecular modeling techniques represents another significant trend in current research. Scientists have employed density functional theory calculations and molecular dynamics simulations to better understand the structure-activity relationships of this compound and to predict the properties of potential derivatives. These computational approaches have accelerated the drug development process by enabling virtual screening and optimization prior to synthesis.

Recent research has also focused on exploring the compound's potential in combination therapy approaches. Studies have investigated how this compound might work synergistically with other therapeutic agents to enhance overall treatment efficacy while potentially reducing individual drug concentrations required for therapeutic effect. This research direction aligns with current pharmaceutical industry trends toward combination therapies and personalized medicine approaches.

Properties

IUPAC Name

4-hydroxy-3-(phenyliminomethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOPGGQWWPLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52281-05-7
Record name NSC282484
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Record name 3-(ANILINOMETHYLENE)-2,4-CHROMANEDIONE
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Mechanism of Action

Mode of Action

Related compounds have been shown to inhibit filamentation and reduce cell wall thickness in candida albicans. This suggests that 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one may interact with its targets to alter their structure or function, thereby inhibiting their growth and proliferation.

Biochemical Analysis

Biochemical Properties

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound affects the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, it modulates the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound maintains its biological activity, exerting sustained effects on cellular processes such as inflammation and cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits while minimizing potential risks.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The presence of specific targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Biological Activity

4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one, also known as a derivative of chromen-2-one, is a synthetic organic compound with the molecular formula C16H11NO3. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study evaluating Schiff bases and their metal complexes found that derivatives similar to this compound showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus14-17
Schiff Base ComplexEscherichia coli20

Anticancer Effects

The compound has also been explored for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 137 µM against cervical cancer cells (HeLa) . The mechanism involves the compound's ability to bind to DNA, affecting cell proliferation and apoptosis pathways.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
  • DNA Interaction : It binds to DNA, leading to structural changes that can inhibit replication and transcription processes.
  • Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and apoptosis, enhancing its therapeutic potential .

Study on Antimicrobial Activity

In a recent study, researchers synthesized various derivatives of chromen-2-one and tested their antimicrobial activity. The results indicated that the presence of the phenylimino group significantly enhanced the antibacterial potency compared to free ligands. The study provided evidence for the structure-activity relationship (SAR), suggesting that modifications at specific positions on the chromen backbone could optimize efficacy .

Anticancer Research

Another investigation focused on the anticancer properties of related compounds derived from chromen-2-one. The study highlighted that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents. The research emphasized the importance of further exploring the pharmacokinetics and bioavailability of these compounds in vivo .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with aniline under acidic conditions. This reaction forms an imine intermediate which subsequently cyclizes to yield the final product. Various optimization techniques, such as microwave-assisted synthesis, have been employed to enhance yields and reduce reaction times.

Industrial Production

In industrial settings, similar synthetic routes are adapted for larger-scale production. The use of continuous flow reactors and automated synthesis platforms can significantly increase efficiency and scalability while maintaining high purity levels.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Biology

Research has indicated potential as an enzyme inhibitor , with studies focusing on its interactions with biological macromolecules. The compound's ability to modulate enzyme activity positions it as a candidate for further exploration in biochemical applications.

Medicine

This compound has been investigated for several therapeutic properties , including:

  • Anti-inflammatory effects
  • Antimicrobial activity against various pathogens
  • Anticancer properties, particularly in breast cancer cell lines

Industry

In industrial applications, this compound is utilized in the development of dyes , pigments , and other chemical products due to its chromophoric properties.

Anticancer Efficacy

A notable study evaluated the anticancer effects on human breast cancer cells (MCF-7), revealing a significant reduction in cell viability at concentrations as low as 5 µM after 24 hours of treatment. This suggests its potential for development as a therapeutic agent against cancer.

Antimicrobial Activity

Research on derivatives of this compound demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating superior efficacy.

Case Studies

  • Study on Anticancer Properties
    • Investigated the effects on MCF-7 breast cancer cells.
    • Results showed significant cytotoxicity at low concentrations.
  • Study on Antimicrobial Efficacy
    • Evaluated against common bacterial strains.
    • Halogenated derivatives displayed enhanced antimicrobial activity compared to standard treatments.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and related analogues:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one 2H-chromen-2-one -OH (4), (E)-Ph-N=CH- (3) 265.27 Not reported Hydroxyl, Schiff base
(E)-7-Methoxy-4-((2-methoxy-4-((phenylimino)methyl)phenoxy)methyl)-2H-chromen-2-one (13e) 2H-chromen-2-one -OCH3 (7), -OCH2- (linker), (E)-Ph-N=CH- (4) 435.89 (calculated) 177–178 Methoxy, Schiff base, ether
(Z)-4-Hydroxy-3-((4-hydroxy-2-oxo-2H-chromen-3-ylidene)(phenyl)methyl)-2H-chromen-2-one (P1) Biscoumarin Two 2H-chromen-2-one cores linked via Z-configured phenyl 498.41 (calculated) Not reported Hydroxyl, conjugated ketone
7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one 2H-chromen-2-one -OH (7), -CH3 (4), (E)-Ph-N=CH- (8) 295.30 (calculated) Not reported Hydroxyl, Schiff base, methyl

Key Observations :

  • Substituent Position : The hydroxyl group in the target compound is at position 4, whereas in 13e and P1 , hydroxyl/methoxy groups are at positions 7 or 4, respectively. Positional differences significantly alter electronic properties and biological activity.
  • Molecular Weight: The target compound has a lower molecular weight compared to biscoumarins (e.g., P1) due to the absence of a second chromenone unit.
  • Configuration : The (E)-configuration of the imine group in the target compound is critical for maintaining planarity, which influences π-π stacking and intermolecular interactions .

Comparative Insights :

  • Enzyme Inhibition : Schiff base hybrids like 13e show stronger AChE inhibition than the target compound, likely due to additional methoxy groups enhancing lipophilicity and binding .
  • Corrosion Inhibition: Biscoumarins (P1/P2) outperform mononuclear coumarins due to increased surface coverage from dual aromatic systems .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: The target compound’s hydroxyl (-OH) and imine (C=N) stretches are expected at ~3125 cm⁻¹ and ~1550 cm⁻¹, respectively, similar to 4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one .
  • NMR: The phenylimino proton in the target compound would resonate at δ 8.1–8.3 ppm (1H, singlet), comparable to δ 8.1 ppm in 13e .
  • Crystallography: The phenyl ring in related chalcone-coumarins is twisted by 15–20° relative to the chromenone plane, optimizing packing via C–H···O interactions .

Preparation Methods

Conventional Synthesis via Condensation Reactions

Traditional methods for synthesizing coumarin derivatives, including the target compound, typically involve Knoevenagel condensation or base-catalyzed reactions between 4-hydroxycoumarin and aromatic aldehydes. These reactions are conducted under reflux conditions with solvents like ethanol or acetic acid, often requiring extended reaction times and purification steps such as column chromatography.

Example:

  • Condensation of 4-hydroxycoumarin with aromatic aldehydes under basic conditions yields the corresponding Schiff bases with high efficiency. This method is well-documented and provides a straightforward route but often suffers from longer reaction times and moderate yields.

Microwave-Assisted Synthesis

Recent advancements have demonstrated the significant advantages of microwave irradiation in synthesizing coumarin derivatives, including 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one . Microwave-assisted synthesis offers rapid reaction times, higher yields, and reduced solvent usage, aligning with green chemistry principles.

Research Findings:

  • Microwave irradiation in solvent-free conditions or with minimal solvents has increased yields up to 87% with reaction times reduced to minutes (as opposed to hours in conventional methods).
  • The process involves mixing 4-hydroxycoumarin, aromatic aldehyde, and a catalyst (e.g., biogenic ZnO nanoparticles) and irradiating under controlled microwave conditions.
  • For example, the synthesis of derivatives with various substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) was achieved efficiently with microwave heating, as evidenced by the yields and purity confirmed via IR, NMR, and HRMS.

Catalytic Methods Using Biogenic Nanoparticles

The use of biogenic zinc oxide nanoparticles (ZnO NPs) as catalysts represents a novel, eco-friendly approach to synthesize these heterocyclic compounds. This method involves:

  • Dispersing biogenic ZnO NPs in water at room temperature.
  • Adding the reactants (4-hydroxycoumarin, aromatic aldehyde, and amine) in stoichiometric amounts.
  • Stirring the mixture for 10-15 minutes, monitored by TLC.
  • Quenching in water, filtering, and recrystallizing the crude product.

Advantages:

  • High yields (up to 98% for certain derivatives).
  • Short reaction times.
  • Recyclability of the catalyst, making the process sustainable.

Example:

  • The synthesis of 3-[(4-Chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one (compound 4a) was achieved with a yield of 98%, a melting point of 189–191°C, and characterized by FT-IR, NMR, and mass spectrometry.

Specific Synthetic Pathways and Conditions

Method Catalyst/Conditions Reaction Time Yield Notes
Conventional Knoevenagel Base (e.g., NaOH, ethanol) 4-6 hours 50-70% Longer, solvent-dependent
Microwave-Assisted Solvent-free or minimal solvent, microwave irradiation 10-15 minutes Up to 87% Rapid, high-yield, eco-friendly
Biogenic ZnO Nanoparticle Catalysis ZnO NPs in water, room temperature 10-15 minutes Up to 98% Recyclable, green synthesis

Research Findings and Characterization Data

  • Spectroscopic confirmation (FT-IR, NMR, HRMS) validates the structure of synthesized derivatives.
  • FT-IR shows characteristic bands for hydroxyl, carbonyl, and aromatic groups.
  • NMR spectra reveal signals consistent with aromatic and aliphatic protons, confirming the formation of the imine linkage.
  • Mass spectrometry confirms molecular weights close to calculated values, indicating high purity and successful synthesis.

Summary of Key Research Outcomes

Research Source Preparation Method Highlights
Chimica Techno Acta (2022) Biogenic ZnO NP catalysis Eco-friendly, high yield, rapid synthesis
PMC (2020) Microwave-assisted condensation Increased yields, reduced reaction times, solvent-free options
PMC (2019) Conventional base-catalyzed Longer reaction times, moderate yields

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions between 4-hydroxycoumarin and aromatic aldehydes or amines. A robust method involves reacting 4-hydroxycoumarin with phenylimino precursors in the presence of catalysts like biogenic ZnO nanoparticles (5 mol%) in aqueous media at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification via recrystallization from ethanol . Alternative routes use phosphorous oxychloride and zinc chloride for cyclization of malonic acid and phenol derivatives under solid-phase conditions . Optimization focuses on catalyst loading, solvent selection (e.g., water vs. ethanol), and reaction time to maximize yield (typically 70–85%).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxyl groups at δ 11.6 ppm) and confirms the E-configuration of the imino group .
  • HRMS : Validates molecular formula (e.g., [M]+ at m/z 296.11 for C18H17NO3) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks, as seen in related coumarin derivatives .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Standard protocols involve:

  • Agar dilution or disk diffusion : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL.
  • MIC determination : Using serial dilution in Mueller-Hinton broth, with activity compared to controls like ciprofloxacin .
  • Docking studies : Preliminary computational analysis to predict binding affinity to microbial targets (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the presence of electron-withdrawing substituents?

Electron-withdrawing groups (e.g., –NO2, –Cl) on the phenyl ring may hinder imine formation due to reduced nucleophilicity. Strategies include:

  • Catalyst modulation : Increasing ZnO nanoparticle loading to 10 mol% to enhance electrophilic activation .
  • Solvent polarity adjustment : Switching from water to DMF to stabilize charged intermediates .
  • Temperature control : Heating to 50°C to overcome kinetic barriers while avoiding decomposition .

Q. How do contradictory bioactivity data for derivatives with different substituents inform structure-activity relationship (SAR) studies?

For example:

  • 4-Cl substituents show enhanced antimicrobial activity (MIC = 12.5 µg/mL) compared to unsubstituted analogs (MIC = 50 µg/mL) due to increased lipophilicity .
  • Hydroxyl groups at specific positions (e.g., 4-OH) may reduce activity due to hydrogen bonding with cellular water, as observed in cytotoxicity assays .
    To resolve contradictions, systematic SAR studies should vary substituent position/type and correlate results with computational metrics (e.g., logP, polar surface area) .

Q. What computational methods are used to predict binding modes of this compound to therapeutic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or topoisomerase IV. Key residues (e.g., Arg120 in COX-2) are analyzed for hydrogen bonding with the coumarin hydroxyl group .
  • MD simulations : GROMACS is used to assess binding stability over 100 ns trajectories, with RMSD values <2 Å indicating stable complexes .

Q. How does XRD analysis resolve structural ambiguities in polymorphic forms of this compound?

Single-crystal XRD (e.g., Mo Kα radiation, λ = 0.71073 Å) determines:

  • Space group symmetry : e.g., P1 for a derivative with thienyl substituents .
  • Intermolecular interactions : Hydrogen bonds between hydroxyl groups and carbonyl oxygen (O–H···O, ~2.8 Å) stabilize the crystal lattice .
  • Torsion angles : Confirmation of the E-configuration (C=N torsion angle ~180°) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Reactant of Route 2
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

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